molecular formula C17H13N3S B5331630 2-Methyl-3-phenyl-7-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine

2-Methyl-3-phenyl-7-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B5331630
M. Wt: 291.4 g/mol
InChI Key: LPIGQFSZOOVPEB-UHFFFAOYSA-N
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Description

2-Methyl-3-phenyl-7-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its fused ring structure, which includes a pyrazole ring and a pyrimidine ring, along with a thiophene ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-phenyl-7-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate precursors under specific reaction conditions. One common method involves the cyclization of a hydrazine derivative with a β-ketoester in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction temperature is maintained between 60-80°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-phenyl-7-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-Methyl-3-phenyl-7-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, the compound binds to the ATP-binding site of the CDK2 enzyme, thereby inhibiting its activity. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . The compound’s interaction with other molecular pathways and targets is still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-phenyl-7-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine stands out due to its unique combination of a pyrazole, pyrimidine, and thiophene ring. This structural arrangement imparts distinct electronic and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

2-methyl-3-phenyl-7-thiophen-3-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3S/c1-12-16(13-5-3-2-4-6-13)17-18-9-7-15(20(17)19-12)14-8-10-21-11-14/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPIGQFSZOOVPEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1C3=CC=CC=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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